Comparative TAR RNA Binding Affinity: WRNA10 vs. 6-Aminoquinolone WM5
WRNA10 exhibits an IC50 of 10 µM for HIV-1 TAR RNA binding . In comparison, the 6-aminoquinolone derivative WM5, a well-characterized TAR binder, demonstrates a significantly lower IC50 of 0.60 µM in acutely infected cells and 0.85 µM in chronically infected cells, with a TAR RNA binding affinity of 19 nM [1]. While WM5 shows superior potency, WRNA10 represents a distinct chemotype (2-phenylquinolone vs. 6-aminoquinolone) with a different selectivity and resistance profile .
| Evidence Dimension | HIV-1 TAR RNA binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 µM |
| Comparator Or Baseline | WM5: IC50 = 0.60 µM (acutely infected cells), 0.85 µM (chronically infected cells); Kd = 19 nM |
| Quantified Difference | WM5 is ~16.7-fold more potent (0.60 µM vs 10 µM) in acute infection model |
| Conditions | WRNA10: biochemical TAR RNA binding assay; WM5: HIV-1 replication in MT-4 cells (MTT method) |
Why This Matters
This comparison confirms WRNA10 is a less potent but chemically distinct TAR binder, useful as a control probe or for exploring alternative binding modes.
- [1] Parolin C, et al. New anti-HIV-1 6-aminoquinolones: mechanism of action. Antiviral Res. 2004;62(2):A56. View Source
